molecular formula C8H19N B13603186 3,5-Dimethylhexan-1-amine

3,5-Dimethylhexan-1-amine

Cat. No.: B13603186
M. Wt: 129.24 g/mol
InChI Key: WHINFQWHZSHCTQ-UHFFFAOYSA-N
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Description

3,5-Dimethylhexan-1-amine: is an organic compound with the molecular formula C8H19N . It is a type of amine, characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves the reaction of hexanol with dimethylamine under specific reaction conditions. This method is widely used due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,5-Dimethylhexan-1-amine can undergo oxidation reactions, typically forming corresponding oxides.

    Reduction: It can be reduced to form various amines.

    Substitution: This compound can participate in substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Oxides of this compound.

    Reduction: Various lower amines.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis.
  • Acts as a catalyst in certain chemical reactions.

Biology:

  • Studied for its potential effects on biological systems.
  • Used in the synthesis of biologically active compounds.

Medicine:

  • Investigated for its potential therapeutic applications.
  • Used in the development of pharmaceutical compounds.

Industry:

Mechanism of Action

The mechanism of action of 3,5-Dimethylhexan-1-amine involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. The compound’s effects are mediated through its interaction with enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

    N,N-Dimethylhexylamine: Similar in structure but differs in the position of methyl groups.

    Hexanamine: Lacks the dimethyl substitution, making it less reactive in certain reactions.

Uniqueness: 3,5-Dimethylhexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties. This makes it particularly useful in certain synthetic and industrial applications .

Properties

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

3,5-dimethylhexan-1-amine

InChI

InChI=1S/C8H19N/c1-7(2)6-8(3)4-5-9/h7-8H,4-6,9H2,1-3H3

InChI Key

WHINFQWHZSHCTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)CCN

Origin of Product

United States

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